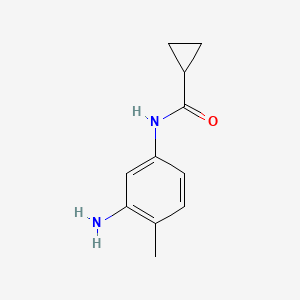

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide typically involves the acylation of 4-methylbenzene-1,3-diamine with cyclopropanecarboxylic acid or its derivatives. The reaction conditions often include the use of acylating reagents such as benzoic anhydride and specific catalysts to facilitate the reaction . The process may involve multiple steps, including purification and isolation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow systems to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acylating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-nitro-4-methylphenyl)cyclopropanecarboxamide, while reduction could produce this compound derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide has been investigated for its potential therapeutic effects, particularly in cancer treatment. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that this compound exhibits antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SW620 | 0.25 | Strong antiproliferative effect |

| MCF7 | 0.30 | Moderate growth inhibition |

| A549 | 0.40 | Effective but less potent |

The compound's ability to inhibit cell proliferation suggests its potential as a lead compound in developing new anticancer agents.

Biological Research

In biological studies, this compound has been utilized to explore enzyme interactions and receptor modulation. Its mechanism of action involves binding to active sites or allosteric sites on enzymes, thus affecting their function.

Enzyme Inhibition Mechanism

The compound can inhibit various enzymes that play critical roles in metabolic pathways, which is particularly relevant for developing treatments for diseases characterized by abnormal enzyme activity.

Materials Science

This compound also finds applications in materials science. Its unique structure allows it to be used as a building block for synthesizing more complex materials with specific properties.

Example Application

The synthesis of polymeric materials incorporating this compound has been explored for creating novel coatings and composites with enhanced mechanical properties.

Mecanismo De Acción

The mechanism of action of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(3-amino-4-methylphenyl)cyclopropanecarboxamide include:

- N-(3-amino-4-methylphenyl)benzamide

- N-(3-amino-4-methylphenyl)cyclopropanecarboxylic acid

- N-(3-amino-4-methylphenyl)cyclopropanecarboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropane ring and the amino group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide (referred to as 3-ACMC) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O, with a molecular weight of approximately 190.24 g/mol. The compound features a cyclopropane ring, an amino group, and a methyl-substituted phenyl group, which contribute to its distinct chemical reactivity and biological activity.

Although specific mechanisms of action for 3-ACMC have not been extensively documented, it is hypothesized that the compound may interact with various proteins or enzymes, modulating their activity. Such interactions could lead to diverse biological effects depending on the target pathways involved.

Antiproliferative Effects

Research indicates that compounds structurally related to 3-ACMC exhibit significant antiproliferative activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Interaction with Biological Targets

This compound may interact with specific enzymes or receptors, influencing biochemical pathways critical for cellular function. Molecular docking studies and binding affinity assays are recommended to characterize these interactions further .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and potential biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-amino-2-methylphenyl)cyclopropanecarboxamide | Similar amino and cyclopropane structure | Different methyl substitution position |

| N-(4-methylphenyl)cyclopropanecarboxamide | Lacks amino group | Focused on hydrophobic interactions |

| N-(3-amino-5-methylphenyl)cyclopropanecarboxamide | Different substitution pattern | Potentially different biological activity |

This comparison highlights the unique aspects of 3-ACMC that may influence its biological activity differently than other related compounds.

Pharmacological Evaluations

A review of recent pharmacological evaluations indicates that derivatives of cyclopropanecarboxamides show promise in inhibiting specific enzymes implicated in cancer progression. For example, studies have demonstrated that certain derivatives can inhibit carbonic anhydrase IX (CA IX), a target in solid tumors such as gliomas and breast cancers .

Toxicokinetics and Biotransformation

Understanding the toxicokinetics of similar compounds can provide insights into the safety profile of 3-ACMC. For instance, related compounds undergo extensive first-pass metabolism, leading to low systemic exposure but significant metabolite formation. This biotransformation pathway is crucial for assessing the pharmacokinetic behavior of new drug candidates .

Future Research Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted in several areas:

- Molecular Docking Studies : To elucidate the binding interactions between 3-ACMC and its potential biological targets.

- In Vivo Studies : To evaluate the pharmacological effects and safety profile in animal models.

- Synthesis of Derivatives : To explore structure-activity relationships (SAR) that could enhance its biological efficacy.

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCQTJFDLUJCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.